molecular formula C11H20O4 B1582457 Diethyl tert-butylmalonate CAS No. 759-24-0

Diethyl tert-butylmalonate

Cat. No.: B1582457
CAS No.: 759-24-0
M. Wt: 216.27 g/mol
InChI Key: RJNICNBRGVKNSR-UHFFFAOYSA-N
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Description

Diethyl tert-butylmalonate is an organic compound with the molecular formula C₁₁H₂₀O₄. It is a diester of malonic acid, where the hydrogen atoms of the malonic acid are replaced by ethyl and tert-butyl groups. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Scientific Research Applications

Diethyl tert-butylmalonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: this compound is used in the synthesis of pharmaceutical intermediates.

    Industry: It is employed in the production of specialty chemicals and materials.

Safety and Hazards

Diethyl tert-butylmalonate is classified as a combustible liquid (Category 4, H227) . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl tert-butylmalonate can be synthesized through the esterification of tert-butylmalonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where tert-butylmalonic acid and ethanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from the by-products and unreacted starting materials.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, particularly at the alpha position relative to the ester groups. This is facilitated by the formation of enolate ions under basic conditions.

    Hydrolysis: The ester groups in this compound can be hydrolyzed to yield tert-butylmalonic acid and ethanol.

    Decarboxylation: Upon heating, this compound can undergo decarboxylation to form tert-butylacetic acid.

Common Reagents and Conditions:

    Bases: Sodium ethoxide or sodium hydride are commonly used to generate enolate ions.

    Acids: Hydrochloric acid or sulfuric acid can be used for hydrolysis reactions.

    Heat: Elevated temperatures are required for decarboxylation reactions.

Major Products:

    Substitution Products: Alkylated derivatives of this compound.

    Hydrolysis Products: Tert-butylmalonic acid and ethanol.

    Decarboxylation Products: Tert-butylacetic acid.

Comparison with Similar Compounds

    Diethyl malonate: Similar in structure but lacks the tert-butyl group.

    Dimethyl malonate: Similar in structure but has methyl groups instead of ethyl groups.

    Di-tert-butyl malonate: Similar but has tert-butyl groups instead of ethyl groups.

Uniqueness: Diethyl tert-butylmalonate is unique due to the presence of both ethyl and tert-butyl groups, which provide distinct steric and electronic properties. This makes it particularly useful in selective organic synthesis reactions where these properties are advantageous.

Properties

IUPAC Name

diethyl 2-tert-butylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-6-14-9(12)8(11(3,4)5)10(13)15-7-2/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNICNBRGVKNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226819
Record name Diethyl (1,1-dimethylethyl)malonate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

759-24-0
Record name 1,3-Diethyl 2-(1,1-dimethylethyl)propanedioate
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Record name Diethyl tert-butylmalonate
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Record name 759-24-0
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Record name Diethyl (1,1-dimethylethyl)malonate
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Record name Diethyl (1,1-dimethylethyl)malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of lithium dimethylcuprate in the synthesis of Diethyl tert-butylmalonate?

A1: While the abstract mentioning lithium dimethylcuprate doesn't provide the full reaction scheme, it suggests that a Grignard-like reaction is involved in the synthesis. [] Lithium dimethylcuprate is a nucleophilic organocuprate reagent often employed to introduce methyl groups to electrophilic carbon centers. In this context, it's likely used to methylate an intermediate formed during the synthesis of this compound. The exact step requires referring to the full paper, which is not accessible.

Q2: What are some applications of this compound in organic synthesis?

A2: this compound is a valuable reagent in organic synthesis due to its structure. [] The presence of the tert-butyl group introduces steric hindrance, influencing the reactivity and selectivity of reactions. Additionally, the two ethyl ester groups can be easily hydrolyzed and decarboxylated to yield substituted acetic acid derivatives. This makes this compound a useful building block for synthesizing various complex molecules, particularly those containing a quaternary carbon center.

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